1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound with the molecular formula C12H13F2N3O It is characterized by the presence of a pyrazole ring substituted with a difluorophenoxy group and two methyl groups
Preparation Methods
The synthesis of 1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol, 3,5-dimethylpyrazole, and appropriate reagents for the formation of the desired bonds.
Reaction Conditions: The key steps in the synthesis include the formation of the difluorophenoxy group and its subsequent attachment to the pyrazole ring. This is often achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of large-scale production.
Chemical Reactions Analysis
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, making it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, agrochemicals, and other products requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s difluorophenoxy group and pyrazole ring play crucial roles in binding to these targets, modulating their activity. The specific pathways and molecular interactions depend on the biological context and the target of interest.
Comparison with Similar Compounds
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide: This compound shares the difluorophenoxy and pyrazole moieties but differs in the substitution pattern, leading to distinct chemical and biological properties.
3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one: This compound also contains the difluorophenoxy group but has a different core structure, resulting in unique reactivity and applications.
4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride: This compound features the difluorophenoxy group attached to a piperidine ring, offering different chemical and pharmacological properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACMXUZTKLJVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)F)F)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176380 | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956394-36-8 | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956394-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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